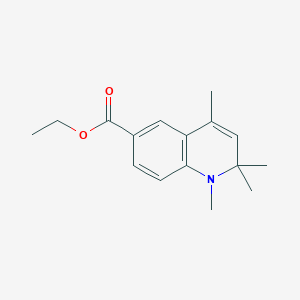

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate

説明

特性

IUPAC Name |

ethyl 1,2,2,4-tetramethylquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-6-19-15(18)12-7-8-14-13(9-12)11(2)10-16(3,4)17(14)5/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVJMEHWYXQHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(C=C2C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Condensation of Substituted Anilines with β-Ketoesters

A widely used method involves the condensation of 2,2,4-trimethyl-substituted aniline derivatives with β-ketoesters under basic or catalytic conditions to form the dihydroquinoline ring system.

-

- Catalyst: Piperidine or boron trifluoride (BF3) as a Lewis acid catalyst.

- Temperature: Typically heated to approximately 453 K (180 °C) to facilitate cyclization.

- Solvent: Often conducted under solvent-free conditions or in inert solvents such as toluene or dimethylformamide (DMF).

- Time: Several hours (4–8 h) depending on scale and catalyst loading.

Example Reaction:

Heating 2-amino-5-substituted phenyl ketones with diethyl malonate in the presence of piperidine yields the dihydroquinoline carboxylate framework. The methyl groups at positions 2 and 4 are introduced via the ketone and malonate substituents.

Esterification Using Ethyl Chloroformate

To introduce the ethyl carboxylate group at the 6-position, the dihydroquinoline intermediate can be reacted with ethyl chloroformate under basic conditions:

-

- Base: Potassium carbonate (K2CO3) or triethylamine to neutralize HCl formed.

- Solvent: Polar aprotic solvents such as DMF or acetonitrile.

- Temperature: Room temperature to mild heating (25–50 °C).

- Duration: Several hours with stirring.

Purification:

The product is purified by recrystallization from ethyl acetate or by column chromatography using petroleum ether/ethyl acetate mixtures.

Industrial Scale Continuous Flow Synthesis

For industrial production, continuous flow reactors are employed to enhance reaction control, yield, and reproducibility.

-

- Improved heat and mass transfer.

- Precise control over reaction time and temperature.

- Scalability and safety for exothermic reactions.

Catalysts:

Lewis acid catalysts like boron trifluoride etherate may be used to accelerate cyclization steps.

Reaction Mechanisms and Optimization

Cyclization Mechanism:

The condensation of aniline derivatives with β-ketoesters proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by ring closure and dehydration to form the dihydroquinoline core.Esterification Mechanism:

The nucleophilic attack of the quinoline nitrogen or activated aromatic ring on ethyl chloroformate forms the ester linkage at the 6-position.-

- Molar ratios of reactants (e.g., 1:1.2 aniline to β-ketoester).

- Catalyst concentration and type.

- Reaction temperature and time monitored by thin-layer chromatography (TLC).

- Solvent choice to maximize solubility and minimize side reactions.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation with β-ketoester | 2,2,4-trimethyl aniline, diethyl malonate, piperidine | 453 K, 4–8 h, solvent-free or DMF | 70–85 | Requires careful temperature control |

| Esterification with ethyl chloroformate | Dihydroquinoline intermediate, ethyl chloroformate, K2CO3 | RT to 50 °C, 3–6 h, DMF | 75–90 | Base necessary to neutralize HCl |

| Continuous flow industrial synthesis | Same as above with BF3 catalyst | Controlled temp, continuous flow | >90 | Enhanced reproducibility and scalability |

Research Findings and Characterization

Spectroscopic Characterization:

- NMR (1H and 13C): Confirmation of methyl groups at 2,2,4-positions and ethyl ester signals (e.g., ethyl protons at δ 4.2–4.4 ppm).

- Mass Spectrometry: Molecular ion peak confirming molecular weight (~245 g/mol).

- X-ray Crystallography: Confirms dihydroquinoline ring conformation and ester positioning.

Reaction Monitoring:

TLC and HPLC are used to monitor reaction progress and purity.Yield and Purity: Optimized conditions yield high-purity products (>95% purity) suitable for further biological or industrial applications.

化学反応の分析

Types of Reactions: Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions can occur at various positions on the quinoline ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and various substituted quinoline compounds.

科学的研究の応用

Antioxidant Properties

Mechanism of Action:

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate acts as a potent antioxidant by donating hydrogen atoms to free radicals. This action neutralizes free radicals and prevents oxidative damage to cells and tissues. The compound has been shown to inhibit lipid peroxidation and enhance the activity of key enzymes involved in cellular defense mechanisms against oxidative stress.

Research Findings:

- Studies indicate that this compound can significantly reduce oxidative stress markers in various biological systems. For instance, it has been reported to lower levels of pro-inflammatory cytokines and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) mRNA in cellular models.

- Its interaction with NADP-dependent isocitrate dehydrogenase (NADP-IDH) enhances the generation of NADPH, a crucial cofactor in cellular antioxidant defenses.

Potential Therapeutic Applications

Health Benefits:

Due to its antioxidant properties, ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate is being investigated for potential therapeutic applications in various health conditions associated with oxidative stress.

Case Studies:

- Cardiovascular Health: Research has suggested that antioxidants like ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate may play a role in protecting against cardiovascular diseases by reducing oxidative damage to blood vessels.

- Neuroprotection: There is ongoing research into its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to mitigate oxidative stress in neural tissues .

Industrial Applications

Use as an Additive:

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate is utilized in various industrial formulations due to its stability and effectiveness as an antioxidant.

Applications Include:

- Cosmetics: The compound is included in cosmetic formulations for its ability to protect skin cells from oxidative damage caused by environmental factors such as UV radiation and pollution .

- Food Industry: It can be used as a food preservative to prevent rancidity and extend shelf life by inhibiting lipid oxidation .

作用機序

The mechanism by which Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

類似化合物との比較

Key Properties :

- CAS Registry Number : 2173115-88-1 (purity: 95%) .

- Molecular Formula: C₁₇H₂₁NO₂.

- Synthetic Route: Vilsmeier-Haack formylation of 1,2,2,4-tetramethyl-1,2-dihydroquinoline. Aldoxime formation and subsequent dehydration to nitrile derivatives .

Structural and Functional Group Variations

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate belongs to a broader class of 1,2-dihydroquinoline carboxylates. Below is a comparative analysis with structurally related compounds:

Physicochemical and Reactivity Trends

- Electron-Withdrawing Groups (EWGs): Compounds with nitro (NO₂) or cyano (CN) groups (e.g., ) exhibit reduced basicity compared to methyl-substituted analogs, influencing their reactivity in electrophilic substitutions.

- Hydrogenation State: Hexahydroquinoline derivatives (e.g., ) display enhanced conformational flexibility and altered pharmacokinetic properties relative to dihydroquinolines.

生物活性

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate is a synthetic compound belonging to the quinoline family. This compound has gained attention due to its diverse biological activities, particularly its antioxidant properties. This article presents a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C15H19NO2

- Molecular Weight : 245.32 g/mol

- CAS Number : 959290-57-4

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate acts primarily as an antioxidant . Its mechanism involves:

- Hydrogen Atom Donation : The compound donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.

- Inhibition of Lipid Peroxidation : It has been shown to inhibit lipid peroxidation, a process that can lead to cellular damage and inflammation.

Biochemical Pathways

The compound interacts with various biochemical pathways:

- NADP-dependent Isocitrate Dehydrogenase (NADP-IDH) : Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate influences this enzyme's activity, which is crucial for generating NADPH—a key cofactor in cellular defense against oxidative stress.

- Reduction of Pro-inflammatory Cytokines : Studies indicate that it reduces levels of pro-inflammatory cytokines and NF-κB mRNA, contributing to its anti-inflammatory effects.

Biological Activity Overview

The biological activities of Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate include:

| Activity Type | Description |

|---|---|

| Antioxidant | Prevents oxidative damage by neutralizing free radicals |

| Anti-inflammatory | Reduces pro-inflammatory cytokine levels |

| Potential Antimicrobial | Exhibits moderate antibacterial activity against various strains |

Antioxidant Activity

A study demonstrated that Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate effectively reduced oxidative stress markers in vitro. The compound was found to decrease malondialdehyde (MDA) levels—a marker of lipid peroxidation—indicating its potential as a therapeutic agent in oxidative stress-related diseases.

Comparison with Similar Compounds

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate can be compared with other quinoline derivatives:

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| Ethoxyquin | Antioxidant and food preservative | Commonly used in animal feed |

| 2,2,4-trimethyl-1,2-dihydroquinoline | Rubber manufacturing antioxidant | Well-known for its stability |

| Hydroquinoline Derivatives | Antioxidant properties | Similar structural features |

Q & A

Q. What are the common synthetic routes for Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate?

The compound is synthesized via the Vilsmeier-Haack formylation reaction, where 1,2,2,4-tetramethyl-1,2-dihydroquinoline undergoes formylation at the 6-position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) as reagents . Alternative methods include cyclocondensation reactions starting from substituted benzaldehydes, amines, and isocyanides under optimized conditions (e.g., 453 K, catalytic piperidine) to form dihydroquinoline derivatives . Key parameters such as temperature control (0–5°C for nitration), reaction time (1–4 hours), and acid concentration (70% HNO₃) are critical for regioselectivity .

Q. How is the compound characterized using spectroscopic and analytical methods?

Characterization involves:

- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, aromatic protons appear at δ 6.95–7.13 ppm, and methyl groups at δ 1.15–3.65 ppm .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 245 [M]) and fragmentation patterns validate the structure .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values (e.g., C 68.57%, H 6.12%, N 5.71%) .

- Infrared (IR) spectroscopy : Bands at 1731 cm (ester C=O) and 1701 cm (amide C=O) confirm functional groups .

Advanced Research Questions

Q. How can ambiguities in stereochemistry during synthesis be resolved?

Stereochemical ambiguities arise in cyclization reactions (e.g., cis/trans isomers). X-ray crystallography is the gold standard for unambiguous determination, as seen in the crystal structure analysis of methyl 4-methyl-2-oxo-1,2-dihydroquinoline derivatives, which revealed C–H···π interactions and hydrogen bonding networks . When crystallography is unavailable, NOESY NMR experiments or comparative analysis with known diastereomers can infer configuration .

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Temperature control : Maintaining 378 K during AlCl₃-mediated cyclization improves yield (73%) by minimizing side reactions .

- Catalyst selection : Piperidine enhances condensation efficiency in dihydroquinoline formation .

- Purification : Silica-gel column chromatography with petroleum ether/ethyl acetate (4:1) or recrystallization from ethanol ensures high purity .

- Reagent stoichiometry : A 1:1.2 molar ratio of starting materials (e.g., diethyl malonate to aminophenyl ketone) balances reactivity and cost .

Q. How are crystal structures and intermolecular interactions analyzed for this compound?

Single-crystal X-ray diffraction reveals:

- Packing motifs : Centrosymmetric dimers linked via C–H···π interactions (C5–C10 centroid distance: 3.45 Å) .

- Hydrogen bonding : Weak C–H···O bonds (2.50–2.65 Å) propagate columns along the [100] direction .

- Refinement parameters : H-atoms are modeled using riding coordinates (C–H = 0.93–0.97 Å), with thermal parameters constrained to 1.2×U of parent atoms .

Q. What are the applications of this compound in heterocyclic chemistry?

It serves as a scaffold for:

- Bioactive derivatives : PASS-assisted evaluation predicts antimicrobial and anticancer activity for derivatives like 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbonitrile .

- Coordination chemistry : The ester and dihydroquinoline moieties act as ligands for metal complexes with catalytic or photophysical properties .

- Polymer precursors : Functionalization at the 6-position (e.g., formylation, halogenation) enables incorporation into conjugated polymers .

Q. How is computational modeling used to predict bioactivity?

- PASS software : Predicts biological activity spectra based on structural descriptors (e.g., 1,2-dihydroquinoline core) for derivatives, guiding targeted synthesis .

- Docking studies : Molecular docking with enzymes (e.g., cytochrome P450) evaluates binding affinity and mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。